molecular formula C19H13BrN2O2 B259411 N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide

N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide

Cat. No. B259411
M. Wt: 381.2 g/mol
InChI Key: USSPOFONHAINQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide, also known as BX795, is a small molecule inhibitor that has been widely used in scientific research. BX795 is a potent inhibitor of TBK1 and IKKε, which are kinases involved in the regulation of innate immune response and autophagy.

Mechanism of Action

N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide inhibits the phosphorylation of TBK1 and IKKε by binding to the ATP-binding site of these kinases. This leads to a decrease in the activation of downstream signaling pathways, including the NF-κB and IRF3 pathways. This results in a decrease in the production of pro-inflammatory cytokines and type I interferons.
Biochemical and Physiological Effects:
N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, including pancreatic cancer, breast cancer, and prostate cancer cells. It has also been shown to inhibit the replication of viruses, including HIV-1, hepatitis C virus, and influenza A virus. In addition, N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide has been shown to inhibit the activation of the NLRP3 inflammasome, which is involved in the regulation of inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide in lab experiments is its potency and specificity. It is a highly potent inhibitor of TBK1 and IKKε, with an IC50 of 6 and 41 nM, respectively. In addition, it has been shown to be highly specific for these kinases, with little to no inhibition of other kinases. However, one of the limitations of using N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide is its solubility. It has low solubility in aqueous solutions, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for the use of N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide in scientific research. One area of interest is the role of TBK1 and IKKε in the regulation of autophagy. N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide has been shown to inhibit autophagy in cancer cells, but the exact mechanism of this inhibition is not well understood. Another area of interest is the use of N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide in the treatment of viral infections. N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide has been shown to inhibit the replication of several viruses, but more research is needed to determine its efficacy in vivo. Finally, the use of N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide in combination with other inhibitors is an area of interest. Combining N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide with other inhibitors may lead to synergistic effects and increased efficacy in the treatment of various diseases.

Synthesis Methods

N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide can be synthesized using a multistep process. The first step involves the reaction of 5-bromopicolinic acid with thionyl chloride to form 5-bromopyridin-2-yl chloride. The second step involves the reaction of 5-bromopyridin-2-yl chloride with 9H-xanthene-9-carboxylic acid to form N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide. The final product can be purified using column chromatography.

Scientific Research Applications

N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide has been widely used in scientific research as a tool to study the role of TBK1 and IKKε in various biological processes. TBK1 and IKKε are involved in the regulation of innate immune response, autophagy, and cancer cell survival. N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide has been shown to inhibit the phosphorylation of TBK1 and IKKε, leading to a decrease in the activation of downstream signaling pathways. This has allowed researchers to study the role of these kinases in various biological processes.

properties

Product Name

N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide

Molecular Formula

C19H13BrN2O2

Molecular Weight

381.2 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide

InChI

InChI=1S/C19H13BrN2O2/c20-12-9-10-17(21-11-12)22-19(23)18-13-5-1-3-7-15(13)24-16-8-4-2-6-14(16)18/h1-11,18H,(H,21,22,23)

InChI Key

USSPOFONHAINQI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NC=C(C=C4)Br

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NC=C(C=C4)Br

Origin of Product

United States

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